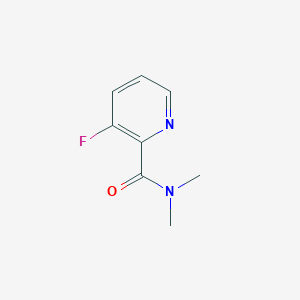
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine is an organic compound belonging to the class of amines It features a pyrazole ring substituted with an ethyl group and an amine group attached to a 2-methylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with an ethyl group: The pyrazole ring can be alkylated using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 2-methylcyclohexyl moiety: This step involves the reaction of the ethyl-substituted pyrazole with 2-methylcyclohexylamine under appropriate conditions, such as heating in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethyl and 2-methylcyclohexyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme activity.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of the 2-methylcyclohexyl moiety.
1-Ethyl-N-(2-ethylcyclohexyl)-1H-pyrazol-4-amine: Similar structure but with an ethyl group instead of the 2-methylcyclohexyl moiety.
1-Ethyl-1H-pyrazol-4-amine: Lacks the cyclohexyl substitution.
Uniqueness
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and 2-methylcyclohexyl groups, which may confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-ethyl-N-(2-methylcyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-3-15-9-11(8-13-15)14-12-7-5-4-6-10(12)2/h8-10,12,14H,3-7H2,1-2H3 |
InChI Key |
MRJVTWFCBUVPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CCCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



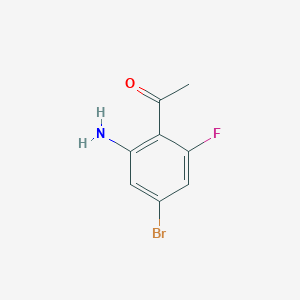
![(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B13007680.png)
![2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B13007685.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13007698.png)
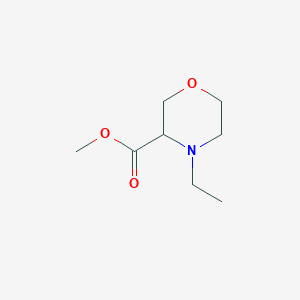
![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
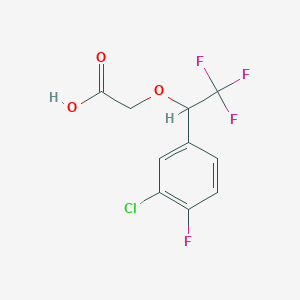
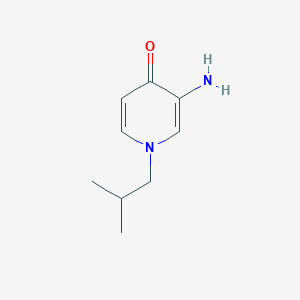

![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)
